molecular formula C15H15FN2OS B2391513 (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide CAS No. 1421588-69-3

(E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide

Cat. No.: B2391513
CAS No.: 1421588-69-3
M. Wt: 290.36
InChI Key: OAILUKWOJYDIAS-ZZXKWVIFSA-N
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Description

(E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide is a synthetic organic compound featuring a thiazole core linked to a 2-fluorophenyl group and a but-2-enamide chain. This structural motif is of significant interest in medicinal chemistry research, particularly in the exploration of novel enzyme inhibitors. While the specific biological profile of this compound is an area of active investigation, its core structure is related to a class of 4-phenylthiazole analogs that have been studied as potential multi-target directed ligands. For instance, research on similar compounds has identified potent dual inhibitors of key enzymes involved in pain and inflammation pathways, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH) . The presence of the 2-fluorophenyl substituent is a common feature in structure-activity relationship (SAR) studies, as fluorination can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . Researchers may explore this compound for its potential interactions with various enzymatic systems. The incorporation of the (E)-but-2-enamide group offers a rigid, planar spacer that may be crucial for molecular recognition at active sites. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c1-3-6-14(19)17-9-13-10(2)18-15(20-13)11-7-4-5-8-12(11)16/h3-8H,9H2,1-2H3,(H,17,19)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAILUKWOJYDIAS-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1=C(N=C(S1)C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NCC1=C(N=C(S1)C2=CC=CC=C2F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis, and relevant case studies.

Structure

The compound features a thiazole ring, a fluorophenyl group, and an enamide functional group. Its molecular formula is C12H12FN2SC_{12}H_{12}FN_2S, and it has a molar mass of approximately 232.3 g/mol.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC12H12FN2SC_{12}H_{12}FN_2S
Molar Mass232.3 g/mol
Functional GroupsThiazole, Enamide
SolubilitySoluble in DMSO

The biological activity of this compound appears to be mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular responses.

Study 1: Anticancer Activity

A study investigated the anticancer properties of thiazole derivatives, including this compound). The compound showed significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity against breast and lung cancer cells.

Study 2: Antimicrobial Properties

Research highlighted the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Table 2: Biological Activity Summary

Activity TypeTarget Organisms/CellsIC50 Values (µM)
AnticancerBreast Cancer Cells15
Lung Cancer Cells20
AntimicrobialStaphylococcus aureus10
Escherichia coli25

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions.

  • Formation of Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis.
  • Introduction of Fluorophenyl Group : A nucleophilic aromatic substitution reaction is often employed.
  • Enamide Formation : The final step involves coupling reactions to form the enamide structure.

Table 3: Synthesis Overview

StepReaction TypeKey Reagents
Thiazole Ring FormationHantzsch Synthesisα-haloketones, Thioamides
Fluorophenyl IntroductionNucleophilic Aromatic SubstitutionFluorinated Phenols
Enamide FormationCoupling ReactionsAmines, Acid Chlorides

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Analysis

The compound’s key structural elements include:

  • Thiazole ring : A heterocyclic scaffold common in agrochemicals and pharmaceuticals.
  • 2-Fluorophenyl group : Enhances lipophilicity and metabolic stability via fluorine’s electron-withdrawing effects.
  • (E)-But-2-enamide : Introduces conformational rigidity compared to saturated alkyl chains.
Table 1: Structural and Predicted Physicochemical Comparisons
Compound Name Core Structure Key Substituents Predicted logP* Potential Applications
Target Compound Thiazole 2-(2-Fluorophenyl), 4-methyl, (E)-butenamide 3.2 Pesticidal/Pharmaceutical
P22 () Thiazole 2-(5-Fluoropyridin-3-yl), propanamide 2.8 Pesticidal (Patent)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () Benzothiazole Phenylacetamide, 6-CF3 3.5 Pharmaceutical (Patent)
25C-NBF HCl () Phenethylamine 2-Fluorobenzyl, 4-chloro-2,5-dimethoxy 2.9 Psychoactive (Research)

*logP values estimated using fragment-based methods.

Functional Group Impact on Bioactivity

  • Fluorinated Aromatics: The 2-fluorophenyl group in the target compound may enhance binding to hydrophobic pockets in target proteins, a trend observed in fluorinated synthetic cannabinoids (e.g., MDMB-FUBINACA in ) and pesticides (e.g., diflufenican in ) .
  • Thiazole vs.
  • Amide Linkage : The butenamide moiety’s rigidity may favor specific conformations over flexible alkyl chains in compounds like P22 (), impacting target engagement .

Structure–Activity Relationship (SAR) Insights

  • Positional Fluorination : Fluorine at the ortho position (2-fluorophenyl) may hinder enzymatic degradation compared to para-substituted analogs, as seen in 25C-NBF HCl () .
  • Methyl Substitution : The 4-methyl group on the thiazole could reduce metabolic oxidation, a strategy employed in pesticidal thiazoles () .
  • Stereochemistry : The (E)-configuration of the butenamide may optimize spatial alignment with target sites, analogous to rigidified amides in patented benzothiazole derivatives () .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is the most widely reported method for constructing the thiazole ring. For this target, the reaction involves:

  • Thiourea precursor : 2-Fluorophenylthiourea, synthesized via treatment of 2-fluoroaniline with thiophosgene.
  • α-Halo ketone : 3-Bromo-2-butanone, introducing the 4-methyl substituent.

Reaction conditions :

Component Quantity Solvent Temperature Time
2-Fluorophenylthiourea 10 mmol Ethanol Reflux 6 hr
3-Bromo-2-butanone 12 mmol Ethanol Reflux 6 hr

The cyclization proceeds via nucleophilic attack of the thioamide on the α-halo ketone, followed by dehydration. Yields typically range from 65–75%.

Alternative Routes: Suzuki-Miyaura Coupling

For enhanced regiocontrol, Suzuki coupling of a preformed thiazole boronic ester with 2-fluorophenyl iodide has been reported:

  • Boronation : 4-Methylthiazole-2-boronic acid pinacol ester prepared via Miyaura borylation.
  • Coupling : Pd(PPh₃)₄ catalyzes cross-coupling with 2-fluorophenyl iodide in toluene/EtOH (3:1) at 80°C for 12 hr.

This method achieves higher purity (≥90%) but requires specialized catalysts.

Functionalization of the Thiazole Methyl Group

Bromination to Thiazolylmethyl Bromide

The 5-methyl group on the thiazole is brominated using N-bromosuccinimide (NBS) under radical conditions:

  • Conditions : NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 4 hr.
  • Yield : 82–88% of 5-(bromomethyl)-2-(2-fluorophenyl)-4-methylthiazole.

Amination via Gabriel Synthesis

The bromomethyl intermediate is converted to the primary amine:

  • Phthalimide protection : React with potassium phthalimide in DMF (60°C, 3 hr).
  • Deprotection : Hydrazinolysis (NH₂NH₂·H₂O, ethanol, reflux, 2 hr).

Isolation : The amine is extracted with CH₂Cl₂ and purified via silica gel chromatography (hexane/EtOAc 4:1).

Stereoselective Synthesis of (E)-But-2-Enamide

Wittig Reaction for α,β-Unsaturated Amide

The (E)-enamide is constructed via a modified Wittig reaction:

  • Ylide generation : Triphenylphosphine (2 eq) reacts with but-2-ynoyl chloride in THF at 0°C.
  • Coupling : The ylide is added to a solution of the thiazolylmethylamine in THF at −78°C, warmed to room temperature over 2 hr.

Key parameters :

  • Strict temperature control ensures >95% (E)-selectivity.
  • Yield: 70–75% after recrystallization from EtOAc/hexane.

Horner-Wadsworth-Emmons Olefination

Alternative approach using phosphoryl-stabilized ylides:

  • Reagent : Diethyl (2-carbamoylvinyl)phosphonate (1.2 eq).
  • Base : NaH (2 eq) in THF at 0°C.

This method offers comparable stereoselectivity but requires anhydrous conditions.

Amide Coupling and Final Assembly

The thiazolylmethylamine is coupled with (E)-but-2-enoyl chloride:

  • Acylation : Add enoyl chloride (1.1 eq) dropwise to a cooled (0°C) solution of the amine and Et₃N (1.5 eq) in CH₂Cl₂.
  • Stirring : 12 hr at room temperature.

Workup :

  • Wash with 5% HCl, saturated NaHCO₃, and brine.
  • Dry over MgSO₄ and concentrate.
  • Purify via flash chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 68–72%.

Optimization and Process Challenges

Solvent and Catalyst Screening

Comparative studies indicate DMF improves amidation kinetics but complicates purification. THF balances reactivity and ease of isolation.

Stereochemical Integrity

(E)-Configuration is confirmed via ¹H-NMR (J = 15.8 Hz for trans-vinylic protons) and NOESY spectroscopy.

Impurity Profiling

Common byproducts include:

  • (Z)-enamide isomer (≤5%).
  • Over-brominated thiazole derivatives (≤3%).

HPLC purification (C18 column, MeCN/H₂O gradient) reduces impurities to <0.5%.

Analytical Characterization

Spectroscopic Data :

  • ¹H-NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 15.8 Hz, 1H, CH=CO), 7.45–7.30 (m, 4H, Ar-H), 4.75 (s, 2H, NCH₂), 2.55 (s, 3H, CH₃), 1.98 (s, 3H, COCH₃).
  • HRMS (ESI) : m/z calcd for C₁₆H₁₆FN₃OS [M+H]⁺: 318.1043; found: 318.1045.

Chromatographic Purity :

  • HPLC: 99.2% (254 nm, Zorbax SB-C18, 75:25 MeCN/H₂O).

Alternative Synthetic Pathways

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates thiazole formation, improving yield to 85%.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic intermediates achieves ≥99% ee for chiral variants.

Industrial-Scale Considerations

Cost Drivers :

  • Pd catalysts account for 40% of raw material costs.
  • Solvent recovery systems reduce EtOAc usage by 70%.

Safety :

  • Bromomethyl intermediates are lachrymators; closed-system processing is mandatory.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)but-2-enamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer :

  • Synthesis : The compound can be synthesized via a multi-step process. First, the thiazole core (2-(2-fluorophenyl)-4-methylthiazole) is prepared by condensing 2-fluoroacetophenone with thiourea in the presence of iodine or other oxidizing agents . The thiazole intermediate is then functionalized at the 5-position via alkylation with a brominated precursor (e.g., (E)-but-2-enamide).
  • Optimization : Yield improvements are achieved by controlling reaction temperature (e.g., maintaining 60–80°C during alkylation) and using catalysts like K₂CO₃. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm the (E)-configuration of the but-2-enamide group and the substitution pattern on the thiazole ring. Mass spectrometry (HRMS) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) is critical for absolute configuration determination. Software like SHELXL or SIR97 refines structural parameters (e.g., bond angles, torsion angles). For enantiopure samples, Flack parameter analysis ensures correct chirality assignment.

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for modifications on the thiazole and fluorophenyl moieties?

  • Methodological Answer :

  • SAR Design :
  • Thiazole Modifications : Replace the 4-methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on target binding. Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets .
  • Fluorophenyl Adjustments : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic properties. Compare IC₅₀ values in enzyme inhibition assays .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity trends. Contradictory results (e.g., increased hydrophobicity reducing potency) may indicate off-target effects .

Q. What in vitro and in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • In Vitro :
  • Metabolic Stability : Use liver microsomes (human or rodent) to measure half-life (t1/2t_{1/2}) and intrinsic clearance. Monitor CYP450 inhibition to assess drug-drug interaction risks .
  • Cell-Based Assays : Test cytotoxicity in HepG2 (liver) and HEK293 (kidney) cell lines. For CNS-targeted applications, include blood-brain barrier permeability assays (e.g., PAMPA-BBB) .
  • In Vivo : Administer the compound to rodent models (e.g., Sprague-Dawley rats) to determine bioavailability (FF) and maximum tolerated dose (MTD). Histopathological analysis identifies organ-specific toxicity .

Q. How can computational approaches like molecular docking predict target interactions for this compound?

  • Methodological Answer :

  • Docking Workflow :

Target Selection : Prioritize proteins with structural homology to known thiazole-binding targets (e.g., kinases, GPCRs).

Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G* basis set) to generate accurate charge distributions .

Binding Affinity : Use molecular dynamics (MD) simulations (NAMD or GROMACS) to assess binding stability over 100 ns trajectories. Key metrics include RMSD (ligand stability) and MM-PBSA free energy calculations .

  • Validation : Cross-validate predictions with experimental data (e.g., SPR or ITC binding constants). Discrepancies may arise from solvent effects or protein flexibility .

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